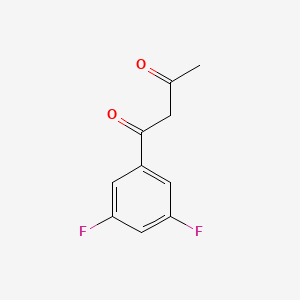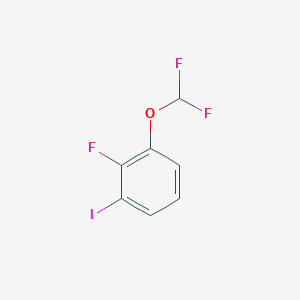
1-(Difluoromethoxy)-2-fluoro-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethoxy)-2-fluoro-3-iodobenzene is an organofluorine compound characterized by the presence of difluoromethoxy, fluoro, and iodo substituents on a benzene ring
Preparation Methods
The synthesis of 1-(Difluoromethoxy)-2-fluoro-3-iodobenzene typically involves the introduction of the difluoromethoxy group onto a pre-functionalized benzene ring. One common method includes the use of difluoromethylation reagents in the presence of a suitable catalyst. For instance, the difluoromethylation of aryl iodides can be achieved using difluorocarbene precursors under mild conditions . Industrial production methods often involve continuous flow processes to ensure high yield and purity while minimizing by-products .
Chemical Reactions Analysis
1-(Difluoromethoxy)-2-fluoro-3-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly used to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Difluoromethoxy)-2-fluoro-3-iodobenzene has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of liquid crystal displays and other electronic materials.
Agricultural Chemistry: It is utilized in the synthesis of pesticides and herbicides due to its ability to enhance the biological activity of active ingredients.
Mechanism of Action
The mechanism by which 1-(Difluoromethoxy)-2-fluoro-3-iodobenzene exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, thereby modulating biological pathways involved in disease processes . The exact molecular targets and pathways depend on the specific application and the structure of the final compound derived from this compound.
Comparison with Similar Compounds
1-(Difluoromethoxy)-2-fluoro-3-iodobenzene can be compared with other difluoromethoxy-substituted benzene derivatives, such as:
- 1-(Difluoromethoxy)-3-nitrobenzene
- 1-(Difluoromethoxy)-4-chlorobenzene
- 1-(Difluoromethoxy)-2,4-difluorobenzene
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and applications. For example, the presence of a nitro group in 1-(Difluoromethoxy)-3-nitrobenzene enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions .
Properties
Molecular Formula |
C7H4F3IO |
|---|---|
Molecular Weight |
288.01 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4F3IO/c8-6-4(11)2-1-3-5(6)12-7(9)10/h1-3,7H |
InChI Key |
GNJLCVFQSJCHLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


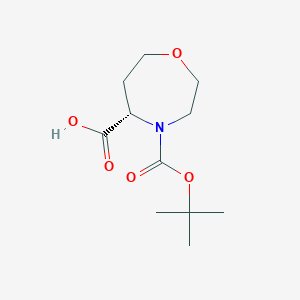
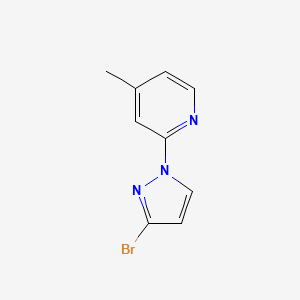
![3-ethyl-5-[(thiophen-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B13059774.png)
![1-cyano-3-[4-[(4R)-4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl]phenyl]-2-prop-2-ynylguanidine](/img/structure/B13059791.png)

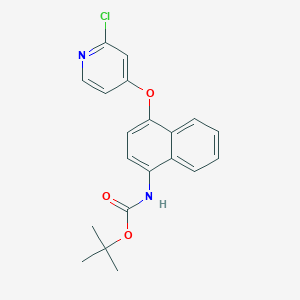

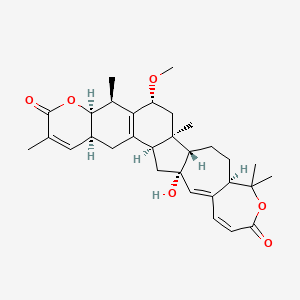
![[5-(4-Methylphenyl)-1,2-oxazol-3-YL]methanethiol](/img/structure/B13059822.png)

![(13S,17R)-16-(thiophene-2-carbonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13059839.png)
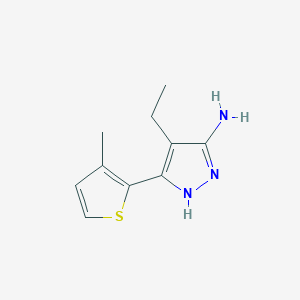
![6-Bromo-2-iodo-9-oxa-1,3-diazatricyclo[6.4.1.0,13]trideca-2,4(13),5,7-tetraene](/img/structure/B13059844.png)
